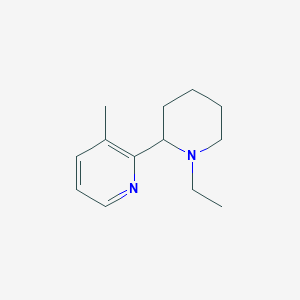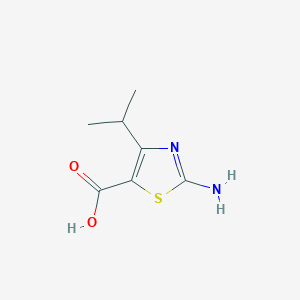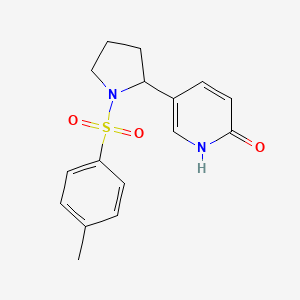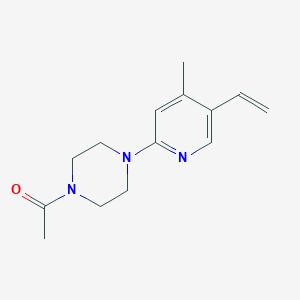
2-Hydrazinyl-4,5-dimethylthiazole trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-4,5-dimethylthiazole trihydrochloride is a chemical compound with a molecular weight of 252.6 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4,5-dimethylthiazole trihydrochloride typically involves the reaction of 2-amino-4,5-dimethylthiazole with hydrazine hydrate under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated as a trihydrochloride salt to enhance its stability and solubility .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-4,5-dimethylthiazole trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
2-Hydrazinyl-4,5-dimethylthiazole trihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4,5-dimethylthiazole trihydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and apoptosis, such as matrix metalloproteinases and kinases.
Pathways Involved: It inhibits key signaling pathways that regulate cell growth and survival, leading to the suppression of tumor cell proliferation and induction of apoptosis.
Similar Compounds:
2-Amino-4,5-dimethylthiazole: A precursor in the synthesis of this compound.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share similar thiazole ring structures and exhibit diverse biological activities.
Uniqueness: this compound is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying various biological processes .
Properties
Molecular Formula |
C5H12Cl3N3S |
|---|---|
Molecular Weight |
252.6 g/mol |
IUPAC Name |
(4,5-dimethyl-1,3-thiazol-2-yl)hydrazine;trihydrochloride |
InChI |
InChI=1S/C5H9N3S.3ClH/c1-3-4(2)9-5(7-3)8-6;;;/h6H2,1-2H3,(H,7,8);3*1H |
InChI Key |
SBHRBIQGQZXMSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NN)C.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


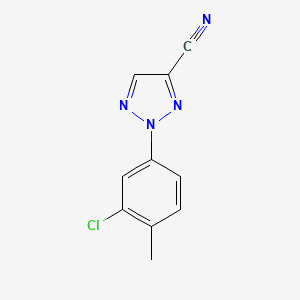
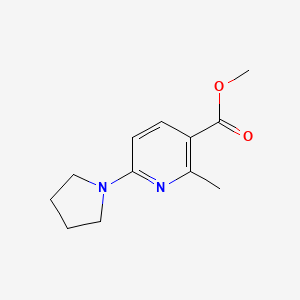





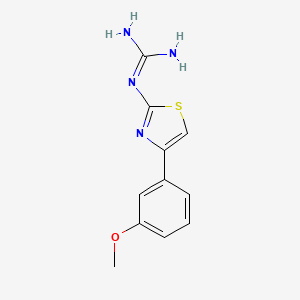
![(2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11804790.png)

